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Introduction

Hm1la, a peptide toxin isolated from the venom of the Togo starburst tarantula (Heteroscodra
maculata), has emerged as a valuable pharmacological tool for studying voltage-gated sodium
channels (NaV).[1][2][3] It exhibits high potency and selectivity for the NaV1.1 subtype, making
it an excellent probe for elucidating the physiological and pathological roles of this specific
channel.[1][2][4] This document provides detailed application notes and protocols for the use of
Hm1la in patch-clamp electrophysiology studies to characterize its effects on NaV channels.

Hm1la primarily acts as a gating modifier of NaV channels.[3] Its principal mechanism of action
involves the inhibition of both fast and slow inactivation processes, leading to a persistent
sodium current and increased channel availability during high-frequency stimulation.[1][2][5][6]
This effect is mediated by its binding to the voltage sensor of domain IV (VSDIV) of the NaV
channel alpha subunit.[2][6] The unique selectivity of Hm1a for NaV1.1 provides a significant
advantage in distinguishing its contribution from other co-expressed NaV subtypes.

Quantitative Data Summary

The following table summarizes the reported effects of Hmla on various voltage-gated sodium
channel subtypes, providing a clear comparison of its selectivity.
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Channel Subtype Reported Effect EC50/I1C50 Reference
Potent inhibition of

hNav1.1 S 38+ 6 nM [2113114]
Inactivation

Weaker inhibition of
hNav1.2 ) o 236 nM [3]
Inactivation

Weaker inhibition of

hNav1.3 RS 220 nM [3]
hNaVv1.4 No significant effect >1uM [31[4]
hNav1.5 No significant effect >1puM [3]
hNaVv1.6 No significant effect > 1 uM [31[4]
hNav1.7 No significant effect > 1 uM [31[4]
hNaVv1.8 No significant effect > 1 uM [3][4]

Experimental Protocols
Cell Preparation

These protocols are adaptable for various cell types expressing NaV channels, including
primary neurons (e.g., dorsal root ganglion or trigeminal ganglion neurons), or heterologous
expression systems like HEK293 or CHO cells stably expressing the NaV channel subtype of
interest.[4]

o Primary Neuron Culture: Dissect ganglia from embryonic or neonatal rodents and dissociate
neurons using enzymatic digestion (e.g., with collagenase and dispase) followed by
mechanical trituration. Plate neurons on coated coverslips (e.g., with poly-D-lysine and
laminin) and culture in appropriate media for 24-48 hours before recording.

o Transfected Cell Lines: Culture cells in standard growth medium. For electrophysiological
recordings, passage cells onto glass coverslips 24 hours prior to the experiment to achieve
50-70% confluency.

Solutions and Reagents
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External Solution (in mM):

140 NacCl

3 KCI

2 CaCl2

1 MgCI2

10 HEPES

10 Glucose

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Internal Solution (in mM):

140 CsF

10 NacCl

1 EGTA

10 HEPES

Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose.
Hm1la Toxin Preparation:

o Reconstitute synthetic Hmla in the external solution to create a high-concentration stock
solution (e.g., 100 uM).

o Store aliquots at -20°C or below.

e On the day of the experiment, dilute the stock solution to the desired final concentrations in
the external solution. It is recommended to use fatty acid-free bovine serum albumin
(fafBSA) at 0.1% in the final dilution to prevent the peptide from sticking to perfusion tubing.

[5]
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Whole-Cell Patch-Clamp Recording

Equipment:

Inverted microscope

Micromanipulators

Patch-clamp amplifier

Data acquisition system and software

Perfusion system
Procedure:

» Place the coverslip with cells in the recording chamber on the microscope stage and perfuse
with the external solution.

o Pull patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MQ when filled
with the internal solution.

o Approach a target cell with the patch pipette and form a gigaohm seal (>1 GQ) using gentle
suction.

e Rupture the cell membrane to achieve the whole-cell configuration.

» Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocols.

Voltage-Clamp Protocols

The following protocols are designed to characterize the effects of Hmla on NaV channel
gating properties.

a) Protocol to Measure Effect on Current Amplitude and Inactivation:

» Holding Potential (Vh): -90 mV to -120 mV to ensure channels are in a resting state.[4][5]
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e Test Pulse: Depolarize to a potential between -30 mV and 0 mV for 50-100 ms to elicit a
robust sodium current.[4]

e Procedure:

Record baseline currents in the external solution.

o

[¢]

Apply Hm1la at the desired concentration through the perfusion system.

[¢]

After a stable effect is reached (typically 2-5 minutes), record the currents in the presence
of the toxin.

[¢]

Observe for an increase in the sustained component of the current and a slowing of the
inactivation kinetics.

b) Protocol for Steady-State Fast Inactivation:
» Holding Potential (Vh): -120 mV.

» Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to -20 mV in
10 mV increments.

o Test Pulse: Immediately following each conditioning pulse, apply a 20 ms test pulse to 0 mV
to measure the fraction of available channels.

e Analysis: Normalize the peak current during the test pulse to the maximum current and plot
against the conditioning pulse potential. Fit the data with a Boltzmann function to determine
the half-inactivation voltage (V1/2) and the slope factor (k).

c) Protocol for Recovery from Inactivation:
e Holding Potential (Vh): -100 mV.
 Inactivating Pulse: A depolarizing pulse to 0 mV for 100 ms to inactivate the channels.

e Recovery Interval: Return to the holding potential for a variable duration (from 1 ms to
several seconds).
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o Test Pulse: A second pulse to 0 mV to assess the fraction of recovered channels.

e Analysis: Plot the normalized peak current of the test pulse against the recovery interval
duration and fit with an exponential function to determine the time constant of recovery.

Visualizations
Signaling Pathway of Hmla Action

Hmia Toxin |—Binds to NaV1.1 Channel Inhibits movement of I eads to T
(Domain IV Voltage Sensor) o

Click to download full resolution via product page

Caption: Mechanism of Hm1a action on NaV1.1 channels.

Experimental Workflow for Patch-Clamp Studies
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Caption: Workflow for Hm1a patch-clamp experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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